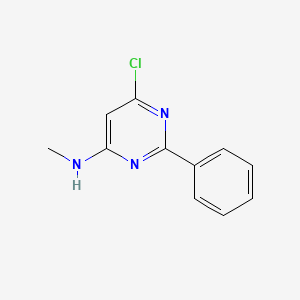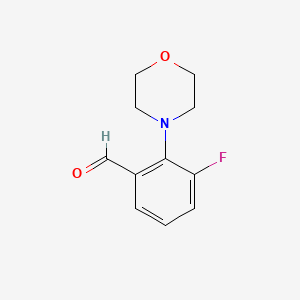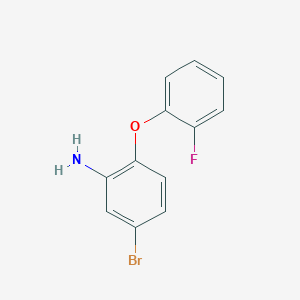
5-Chlor-2-methoxy-3-nitropyridin
Übersicht
Beschreibung
5-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is typically a yellow to brown solid .
Synthesis Analysis
The synthesis of nitropyridines, which includes compounds like 5-Chloro-2-methoxy-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxy-3-nitropyridine can be represented by the InChI code: 1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 .
Chemical Reactions Analysis
Nitropyridines, including 5-Chloro-2-methoxy-3-nitropyridine, can undergo a variety of reactions. For instance, 3-nitropyridine can be used to form 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-3-nitropyridine has a melting point of 89-92 °C and a predicted boiling point of 260.0±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
5-Chlor-2-methoxy-3-nitropyridin: wird in der Proteomics-Forschung als biochemisches Mittel eingesetzt . Seine Eigenschaften erleichtern die Untersuchung der Proteinexpression, -funktion und -interaktionen, die für das Verständnis zellulärer Prozesse und Krankheitsmechanismen entscheidend sind.
Synthese von Nitropyridinen
Diese Verbindung ist an der Synthese verschiedener Nitropyridine beteiligt, die in der pharmazeutischen Chemie wertvoll sind. Die Reaktion von Pyridinderivaten mit N₂O₅ in organischen Lösungsmitteln ergibt N-Nitropyridiniumionen, die weiterverarbeitet werden können, um eine Reihe von Nitropyridinen zu erzeugen .
Vicariousser Nucleophiler Austausch (VNS)
Die VNS-Methode verwendet This compound, um Nucleophile an Positionen ortho oder para zur Nitrogruppe einzuführen. Dies ist besonders nützlich für die Synthese von Verbindungen mit spezifischen pharmakologischen Eigenschaften .
Oxidative Substitution
Diese Verbindung kann einer oxidativen Substitution unterzogen werden, um Wasserstoffatome durch verschiedene funktionelle Gruppen zu ersetzen. Diese Reaktion ist hochspezifisch und liefert Produkte, die bei der Entwicklung neuer Pharmazeutika von Bedeutung sind .
Suzuki- und Negishi-Kupplungen
This compound: dient als Reaktant in Suzuki- und Negishi-Kupplungsreaktionen. Diese Kreuzkupplungsreaktionen sind von entscheidender Bedeutung für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese grundlegend sind .
Zwischenprodukt für Feinchemikalien
Es fungiert als Zwischenprodukt bei der Herstellung von Feinchemikalien, darunter solche, die in Farbstoffen, Pigmenten und Agrochemikalien verwendet werden. Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle, die in diesen Industrien benötigt werden .
Safety and Hazards
5-Chloro-2-methoxy-3-nitropyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWUNVJRITHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650096 | |
| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22353-52-2 | |
| Record name | 5-Chloro-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)

![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)
![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

